Methyl naphtho[2,1-b]furan-2-carboxylate
Overview
Description
Methyl naphtho[2,1-b]furan-2-carboxylate is a heterocyclic compound that belongs to the family of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl naphtho[2,1-b]furan-2-carboxylate typically involves the cyclization of naphthyl derivatives. One common method is the phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones with acetylenecarboxylates . This reaction provides a facile and efficient route to a variety of naphthofuran derivatives.
Another method involves the reaction of ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate with acetyl chloride to form 1-acetamidonaphtho[2,1-b]furan-2-carboxylate . This intermediate can then be converted to the desired methyl ester through standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl naphtho[2,1-b]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, naphthoquinones, and dihydronaphthofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl naphtho[2,1-b]furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial and antifungal activities.
Industry: The compound is used in the development of organic materials, such as fluorescent dyes and probes.
Mechanism of Action
The mechanism of action of methyl naphtho[2,1-b]furan-2-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Methyl naphtho[2,1-b]furan-2-carboxylate can be compared with other naphthofuran derivatives, such as:
Naphtho[1,2-b]furan-2-carboxylate: This regioisomer has a different arrangement of the furan ring, leading to distinct chemical and biological properties.
Naphtho[2,3-b]furan-2-carboxylate: Another regioisomer with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
methyl benzo[e][1]benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)13-8-11-10-5-3-2-4-9(10)6-7-12(11)17-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZKJRWDIOSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277038 | |
Record name | Methyl naphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-06-6 | |
Record name | Methyl naphtho[2,1-b]furan-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32730-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl naphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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